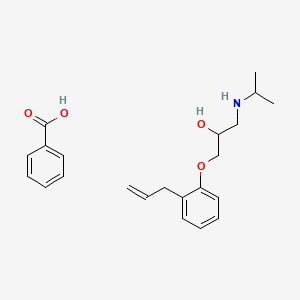

Alprenolol benzoate

Descripción

Propiedades

Número CAS |

67824-72-0 |

|---|---|

Fórmula molecular |

C22H29NO4 |

Peso molecular |

371.5 g/mol |

Nombre IUPAC |

benzoic acid;1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO2.C7H6O2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;8-7(9)6-4-2-1-3-5-6/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-5H,(H,8,9) |

Clave InChI |

URFIUJMADXJBKL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.C1=CC=C(C=C1)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alprenolol benzoate |

Origen del producto |

United States |

Foundational & Exploratory

Alprenolol Benzoate: An In-depth Technical Guide to its Mechanism of Action as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol is a non-selective beta-adrenergic receptor antagonist, also classified as a partial agonist due to its intrinsic sympathomimetic activity (ISA).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of alprenolol benzoate. It delves into its molecular interactions with β1 and β2-adrenergic receptors, the consequential downstream signaling pathways, and the experimental methodologies used for its characterization. A key focus is placed on its biased agonism, favoring the β-arrestin pathway over traditional G-protein signaling. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Alprenolol is a member of the beta-blocker class of drugs, utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2][3] Chemically, it is (RS)-1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol.[3] Its therapeutic effects are primarily mediated through its interaction with beta-adrenergic receptors. Unlike pure antagonists, alprenolol exhibits partial agonist activity, a property also known as intrinsic sympathomimetic activity (ISA). This dual functionality results in a unique pharmacological profile, modulating the sympathetic nervous system's influence on the heart and vasculature. Furthermore, recent research has unveiled a more complex mechanism of action involving biased agonism, where alprenolol preferentially activates β-arrestin-mediated signaling pathways over the canonical G-protein-cAMP pathway.

Receptor Binding and Affinity

Alprenolol acts as a competitive antagonist at both β1 and β2-adrenergic receptors. Its binding affinity for these receptors has been quantified through various radioligand binding assays, which are crucial for determining the drug's potency and selectivity.

Data Presentation: Quantitative Binding Data

The binding affinity of alprenolol for human β1 and β2-adrenergic receptors is summarized in the table below. The data are presented as dissociation constants (Kd) and inhibitory constants (Ki), which are measures of the drug's affinity for the receptor. Lower values indicate higher affinity.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| Human β1-AR | Alprenolol | Kd | 15 | CHO cells | |

| Human β2-AR | Alprenolol | Kd | 0.91 | CHO cells | |

| Canine Cardiac β-AR | (-)-[3H]Alprenolol | Kd | 7-11 | Myocardium | |

| Human Lymphocyte β-AR | (-)-[3H]Alprenolol | Kd | 10 | Mononuclear leukocytes | |

| Rat Hippocampal 5-HT1A | Alprenolol | Ki | 34 | Hippocampal membranes | |

| Rat Striatal 5-HT1B | Alprenolol | Ki | 134 | Striatal membranes |

AR: Adrenergic Receptor; 5-HT: 5-Hydroxytryptamine (Serotonin)

Signaling Pathways

The interaction of alprenolol with beta-adrenergic receptors triggers a cascade of intracellular signaling events. While traditionally known for its G-protein pathway antagonism, alprenolol also initiates G-protein-independent signaling through β-arrestin.

G-Protein Signaling Pathway (Antagonism and Partial Agonism)

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA) and leads to various physiological responses, including increased heart rate and contractility.

Alprenolol competitively blocks the binding of endogenous catecholamines to β1 and β2 receptors, thereby inhibiting this signaling cascade. However, due to its intrinsic sympathomimetic activity, alprenolol can weakly activate this pathway, acting as a partial agonist. This results in a submaximal stimulation of adenylyl cyclase compared to a full agonist like isoproterenol. This partial agonism is often more apparent in states of low sympathetic tone.

References

- 1. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease [mdpi.com]

- 2. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Alprenolol Benzoate in G Protein-Coupled Receptor (GPCR) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol, a classical non-selective beta-blocker, has long been a cornerstone in cardiovascular medicine. However, its utility extends far beyond its clinical applications, serving as an indispensable tool in the realm of G protein-coupled receptor (GPCR) research. This technical guide provides an in-depth exploration of Alprenolol benzoate's role as a versatile pharmacological probe for dissecting GPCR signaling pathways, characterizing receptor subtypes, and advancing structural biology. Its unique properties as a competitive antagonist, partial agonist, and inverse agonist at various GPCRs, primarily the β-adrenergic and serotonin receptors, make it a valuable ligand for a wide array of experimental paradigms.

Core Pharmacological Profile of Alprenolol

This compound is recognized as a non-selective antagonist of β-adrenergic receptors, exhibiting affinity for both β1 and β2 subtypes.[1] Beyond its canonical role as a beta-blocker, it also demonstrates notable antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1] This multi-target profile, combined with its other pharmacological nuances, underpins its broad applicability in GPCR research.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Alprenolol at various GPCRs, providing a quantitative basis for its use in experimental design.

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| β1-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 15 | [1] | |

| β2-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 0.91 | [1] | |

| β3-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 117 | [1] | |

| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | Canine | Myocardium | 7-11 | ||

| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | Human | Lymphocytes | 10 | ||

| 5-HT1A Receptor | Alprenolol | Radioligand Binding | Rat | Hippocampus | 34 | ||

| 5-HT1B Receptor | Alprenolol | Radioligand Binding | Rat | Striatum | 134 |

| Assay Type | Receptor Subtype | Agonist | Alprenolol Effect | IC50 (nM) | EC50 (nM) | Reference |

| cAMP Production Inhibition | β-Adrenergic | Isoproterenol | Inhibition of agonist-induced cAMP production | Varies | ||

| β-Arrestin Recruitment | β1-Adrenergic Receptor | N/A | Stimulation of β-arrestin recruitment | Varies | ||

| Epidermal Growth Factor Receptor (EGFR) Transactivation | β1-Adrenergic Receptor | N/A | Stimulation of β-arrestin-mediated transactivation | Varies |

Key Applications in GPCR Research

Competitive Antagonism and Receptor Characterization

Alprenolol's primary use in GPCR research is as a competitive antagonist at β-adrenergic receptors. It binds reversibly to the same site as endogenous agonists like epinephrine and norepinephrine, thereby blocking their effects. This property is fundamental to:

-

Schild Analysis: A classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist and to confirm the competitive nature of the antagonism. By measuring the rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of Alprenolol, researchers can quantitatively characterize the antagonist-receptor interaction.

-

Receptor Subtype Identification: In conjunction with subtype-selective ligands, Alprenolol can be used to delineate the presence and function of β1 and β2 adrenergic receptor subtypes in a given tissue or cell type.

Inverse Agonism and Basal Receptor Activity

In systems where GPCRs exhibit constitutive (basal) activity in the absence of an agonist, Alprenolol can act as an inverse agonist. It stabilizes the inactive conformation of the receptor, thereby reducing the basal signaling output. This is particularly valuable for studying the intrinsic activity of GPCRs and for screening compounds that can modulate this basal tone.

Biased Signaling and β-Arrestin Pathway Investigation

Recent research has unveiled the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). Alprenolol, along with carvedilol, has been shown to stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) at the β1-adrenergic receptor. This makes Alprenolol a critical tool for investigating the mechanisms of biased signaling and for identifying novel ligands with specific signaling profiles.

GPCR Structural Biology

Alprenolol has played a pivotal role in the structural determination of GPCRs, particularly the β-adrenergic receptors. Its ability to stabilize the receptor in a particular conformation facilitates the formation of high-quality crystals necessary for X-ray crystallography. The resulting crystal structures have provided unprecedented insights into the architecture of GPCRs and the molecular basis of ligand recognition.

Experimental Protocols

Radioligand Binding Assay using (-)-[3H]-Dihydroalprenolol

This protocol is designed to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors using the radiolabeled antagonist (-)-[3H]-dihydroalprenolol.

Materials:

-

Membrane preparation from cells or tissues expressing β-adrenergic receptors.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.

-

(-)-[3H]-dihydroalprenolol (specific activity ~80-100 Ci/mmol).

-

Unlabeled Alprenolol (for determining non-specific binding).

-

Test compounds.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of (-)-[3H]-dihydroalprenolol (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of unlabeled Alprenolol (final concentration 10 µM), 50 µL of (-)-[3H]-dihydroalprenolol, and 100 µL of membrane preparation.

-

Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of (-)-[3H]-dihydroalprenolol, and 100 µL of membrane preparation.

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of Alprenolol to inhibit agonist-induced cAMP production.

Materials:

-

Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Agonist (e.g., Isoproterenol).

-

Alprenolol.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of Alprenolol in stimulation buffer for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add the agonist (e.g., Isoproterenol at a final concentration that gives ~80% of the maximal response, EC80) to the wells containing Alprenolol and incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of Alprenolol to determine the IC50 value for the inhibition of the agonist response.

β-Arrestin Recruitment Assay

This protocol assesses the ability of Alprenolol to promote or inhibit β-arrestin recruitment to the receptor, often using commercially available assay systems like DiscoverX PathHunter or Thermo Fisher Tango.

Materials:

-

Cells engineered to express the GPCR of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter cells).

-

Cell culture and assay reagents provided with the commercial kit.

-

Alprenolol and any agonist to be tested.

-

Luminometer.

Procedure:

-

Cell Handling: Follow the manufacturer's instructions for thawing, seeding, and maintaining the specific cell line.

-

Compound Addition: Add Alprenolol at various concentrations to the cells in a white, clear-bottom assay plate. For antagonist mode, pre-incubate with Alprenolol before adding a reference agonist.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: For agonist activity, plot the signal against the log concentration of Alprenolol to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log concentration of Alprenolol to determine the IC50.

Conclusion

This compound's rich pharmacological profile makes it an exceptionally versatile and valuable tool for GPCR research. From its classical use as a competitive antagonist for receptor characterization to its more recently appreciated roles in studying inverse agonism and biased signaling, Alprenolol continues to contribute significantly to our understanding of GPCR function. Its utility in facilitating the structural determination of GPCRs further cements its importance in the field. The detailed experimental protocols provided in this guide offer a practical framework for leveraging the multifaceted properties of Alprenolol to advance GPCR drug discovery and fundamental research.

References

Alprenolol: A Technical Whitepaper on a Non-Selective β-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Alprenolol, a non-selective β-adrenoceptor antagonist. It details its chemical properties, mechanism of action, and key pharmacological parameters. This guide includes summaries of quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker.[1] It competitively inhibits the action of catecholamines, such as epinephrine and norepinephrine, at both β1 and β2-adrenergic receptors.[1] This dual antagonism leads to its therapeutic effects, primarily in the management of cardiovascular conditions like hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Notably, Alprenolol also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA). This whitepaper will delve into the technical aspects of Alprenolol's pharmacology, providing a detailed resource for the scientific community.

Chemical and Physical Properties

Alprenolol is chemically described as 1-(o-allylphenoxy)-3-(isopropylamino)-2-propanol.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 13655-52-2 |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| SMILES | C=CCc1ccccc1OCC(O)CNC(C)C |

| InChI Key | PAZJSJFMUHDSTF-UHFFFAOYSA-N |

Mechanism of Action

Alprenolol exerts its pharmacological effects primarily through the competitive and non-selective blockade of β1 and β2-adrenergic receptors.

-

β1-Adrenoceptor Antagonism: Blockade of β1-receptors, predominantly located in the heart, results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. This reduces myocardial oxygen demand and is beneficial in the treatment of angina.

-

β2-Adrenoceptor Antagonism: Antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. This non-selective nature is a crucial consideration in patients with respiratory conditions.

Intrinsic Sympathomimetic Activity (ISA)

Alprenolol is not a pure antagonist; it possesses partial agonist activity. This means that in the absence of a full agonist, it can weakly stimulate β-adrenergic receptors. The intrinsic sympathomimetic activity of Alprenolol has been quantified to be approximately 22-26% of the maximal sympathetic activity. This property may contribute to a less pronounced bradycardia and a better side-effect profile in some patients compared to β-blockers without ISA.

Downstream Signaling Pathways

The primary signaling pathway affected by Alprenolol is the Gs-protein coupled β-adrenergic receptor cascade. By blocking the receptor, Alprenolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets.

Interestingly, Alprenolol has also been shown to be involved in β-arrestin-mediated signaling, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] This G-protein-independent signaling adds another layer of complexity to its mechanism of action.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters for Alprenolol.

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (Kd) | Human β1-Adrenoceptor | 15 nM | Cayman Chemical |

| Human β2-Adrenoceptor | 0.91 nM | Cayman Chemical | |

| Human β3-Adrenoceptor | 117 nM | Cayman Chemical | |

| Antagonist Potency (pA2) | β-Adrenoceptors | Not explicitly found in searches. Determined via Schild plot analysis. | - |

| Intrinsic Sympathomimetic Activity (ISA) | Maximal Sympathetic Activity | 22-26% | (Lijnen et al., 1981) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Alprenolol.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Alprenolol for β-adrenergic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell membranes expressing the β-adrenergic receptor of interest.

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

-

Alprenolol stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and cocktail.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target β-receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., propranolol) for non-specific binding.

-

50 µL of varying concentrations of Alprenolol (typically in a log-fold dilution series).

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the prepared cell membranes (adjust volume for a final protein concentration of 20-50 µ g/well ).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Alprenolol concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This protocol describes a method to assess the functional antagonism of Alprenolol at Gs-coupled β-adrenergic receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

CHO cells stably expressing the β-adrenergic receptor of interest.

-

Cell culture medium.

-

Stimulation buffer.

-

Isoproterenol (a full β-agonist).

-

Alprenolol stock solution.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the CHO cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Addition:

-

For antagonist mode, pre-incubate the cells with varying concentrations of Alprenolol for 15-30 minutes at room temperature.

-

Stimulate the cells with an EC₈₀ concentration of isoproterenol and incubate for 30 minutes at 37°C.

-

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the concentration of Alprenolol to generate a dose-response curve and determine the IC₅₀ value.

Determination of Intrinsic Sympathomimetic Activity (ISA)

This protocol outlines an in vitro method to quantify the partial agonist activity of Alprenolol.

Procedure:

-

Perform a cAMP accumulation assay as described in section 5.2.

-

In a parallel experiment, create a dose-response curve for a full agonist (e.g., isoproterenol) to determine the maximal possible cAMP response (Emax).

-

Generate a dose-response curve for Alprenolol alone (in the absence of any other agonist).

-

The ISA is expressed as the maximal response produced by Alprenolol as a percentage of the maximal response produced by the full agonist: ISA (%) = (Emax of Alprenolol / Emax of Isoproterenol) x 100.

Schild Plot Analysis for pA2 Determination

This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.

Procedure:

-

Perform a functional assay (e.g., cAMP accumulation) to generate several dose-response curves for a full agonist (e.g., isoproterenol) in the presence of increasing, fixed concentrations of Alprenolol.

-

Determine the EC₅₀ of the agonist for each antagonist concentration.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Alprenolol (-log[Alprenolol]) on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope of 1 is indicative of competitive antagonism.

Conclusion

Alprenolol is a well-characterized non-selective β-adrenoceptor antagonist with partial agonist activity. Its ability to block both β1 and β2 receptors, coupled with its intrinsic sympathomimetic activity, defines its therapeutic and pharmacological profile. This technical guide provides a detailed overview of its properties, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers and drug development professionals. The provided protocols and diagrams offer a practical framework for further investigation and understanding of this compound and others in its class.

References

An In-depth Technical Guide to the 5-HT1A and 5-HT1B Receptor Antagonism of Alprenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol, a non-selective β-adrenoceptor antagonist, also exhibits significant antagonistic activity at serotonin 5-HT1A and 5-HT1B receptors. This dual pharmacology makes it a valuable tool in neuroscience research and a subject of interest in drug development for various neuropsychiatric disorders. This technical guide provides a comprehensive overview of Alprenolol's interaction with these two serotonin receptor subtypes, focusing on quantitative binding and functional data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Alprenolol's Affinity and Potency

The binding affinity and functional potency of Alprenolol at 5-HT1A and 5-HT1B receptors have been characterized in various studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

Table 1: Alprenolol Binding Affinity (Ki) at 5-HT1A and 5-HT1B Receptors

| Receptor Subtype | Species | Tissue/System | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Rat | Hippocampal Membranes | [³H]-8-OH-DPAT | 34 | [1] |

| 5-HT1B | Rat | Striatal Membranes | [¹²⁵I]-Cyanopindolol | 134 | [1] |

Table 2: Alprenolol Functional Antagonism (pA2 and IC50) at 5-HT1A and 5-HT1B Receptors

| Receptor Subtype | Species | Assay Type | Agonist | pA2 / IC50 (nM) | Reference |

| 5-HT1A | Not Specified | cAMP Assay | 8-OH-DPAT | Data Not Available | |

| 5-HT1B | Not Specified | GTPγS Binding Assay | 5-HT | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological properties. The following sections outline standardized protocols for key experiments used to investigate Alprenolol's antagonism at 5-HT1A and 5-HT1B receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

1. 5-HT1A Receptor Binding Assay ([³H]-8-OH-DPAT)

-

Objective: To determine the binding affinity (Ki) of Alprenolol for the 5-HT1A receptor.

-

Materials:

-

Membrane preparation from rat hippocampus or cells expressing the human 5-HT1A receptor.

-

[³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Alprenolol hydrochloride.

-

5-HT (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.7.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

In a final volume of 250 µL, combine the membrane preparation (50-100 µg protein), [³H]-8-OH-DPAT (at a concentration near its Kd, typically 1 nM), and varying concentrations of Alprenolol.

-

For the determination of non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled 5-HT (e.g., 10 µM).

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Alprenolol concentration.

-

Determine the IC50 value (the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. 5-HT1B Receptor Binding Assay ([¹²⁵I]-Iodocyanopindolol)

-

Objective: To determine the binding affinity (Ki) of Alprenolol for the 5-HT1B receptor.

-

Materials:

-

Membrane preparation from rat striatum or cells expressing the human 5-HT1B receptor.

-

[¹²⁵I]-Iodocyanopindolol (specific activity ~2200 Ci/mmol).

-

Alprenolol hydrochloride.

-

Serotonin (5-HT) or a non-selective serotonergic ligand (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Gamma counter.

-

-

Procedure:

-

In a final volume of 250 µL, incubate the membrane preparation (20-50 µg protein) with [¹²⁵I]-Iodocyanopindolol (at a concentration near its Kd, typically 20-50 pM) and various concentrations of Alprenolol.

-

Define non-specific binding in the presence of a high concentration of unlabeled 5-HT (e.g., 100 µM).

-

Incubate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Similar to the 5-HT1A binding assay, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, providing information on its antagonist or agonist properties.

1. 5-HT1A Receptor Functional Assay (cAMP Accumulation)

-

Objective: To determine the functional potency (IC50 or pA2) of Alprenolol in antagonizing agonist-induced inhibition of cAMP production.

-

Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist's effect, thus restoring cAMP levels.

-

Materials:

-

Cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

Alprenolol hydrochloride.

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

cAMP assay kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of Alprenolol for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of Alprenolol.

-

For Schild analysis, plot log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 is indicative of competitive antagonism.

-

Alternatively, determine the IC50 of Alprenolol for its ability to reverse the agonist-induced inhibition of cAMP production.

-

2. 5-HT1B Receptor Functional Assay ([³⁵S]GTPγS Binding)

-

Objective: To determine the functional potency of Alprenolol in antagonizing agonist-stimulated [³⁵S]GTPγS binding.

-

Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1B promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. An antagonist will inhibit this process.

-

Materials:

-

Membrane preparations from cells expressing the 5-HT1B receptor.

-

A 5-HT1B receptor agonist (e.g., 5-HT or anpirtoline).

-

Alprenolol hydrochloride.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

-

Scintillation cocktail.

-

-

Procedure:

-

In a final volume of 200 µL, combine the membrane preparation (5-20 µg protein), GDP (e.g., 10 µM), varying concentrations of Alprenolol, and the 5-HT1B agonist (at its EC80 concentration).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Similar to the cAMP assay, construct concentration-response curves and perform Schild analysis to determine the pA2 value or calculate the IC50 for Alprenolol's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the 5-HT1A and 5-HT1B receptors and the general workflows for the experimental protocols described above.

Signaling Pathways

Both 5-HT1A and 5-HT1B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Workflows

The following diagrams outline the general workflows for the radioligand binding and functional assays.

Conclusion

Alprenolol serves as a well-characterized antagonist for both 5-HT1A and 5-HT1B receptors, in addition to its primary activity as a β-adrenoceptor blocker. This technical guide has provided a summary of its binding affinities, detailed experimental protocols for its characterization, and an overview of the relevant signaling pathways. The provided methodologies and data serve as a valuable resource for researchers investigating the serotonergic system and for professionals in the field of drug development exploring the therapeutic potential of compounds targeting these receptors. Further research to determine the precise pA2 values of Alprenolol at these receptors will provide a more complete understanding of its functional antagonism.

References

The Biological Activity of 4-Hydroxyalprenolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol, a non-selective β-adrenergic receptor antagonist, undergoes hepatic metabolism to produce several metabolites, among which 4-hydroxyalprenolol (4-OH-alprenolol) is recognized as pharmacologically active.[1][2] This technical guide provides a comprehensive overview of the known biological activity of 4-OH-alprenolol, focusing on its role as a beta-blocker. While quantitative data on its specific receptor binding affinities and functional potencies are not extensively available in publicly accessible literature, this paper synthesizes the existing knowledge and outlines the standard experimental protocols used to characterize such compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of alprenolol and its metabolites.

Introduction

Alprenolol is a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) that has been used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][3] Like many pharmaceuticals, alprenolol is subject to extensive first-pass metabolism in the liver, leading to the formation of various metabolites.[1] One of these, 4-hydroxyalprenolol, has been identified as an active metabolite, contributing to the overall pharmacological effect of the parent drug. Understanding the biological activity of 4-OH-alprenolol is crucial for a complete comprehension of alprenolol's therapeutic actions and potential side effects.

This whitepaper details the current understanding of 4-OH-alprenolol's biological activity, with a focus on its interaction with β-adrenergic receptors. It also provides detailed methodologies for the key experimental assays used to characterize the pharmacological profile of such compounds.

Metabolism of Alprenolol

Alprenolol is metabolized in the liver primarily through aromatic hydroxylation to form 4-hydroxyalprenolol. This process is a common metabolic pathway for many aryloxypropanolamine beta-blockers.

Biological Activity of 4-Hydroxyalprenolol

Beta-Adrenergic Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. While specific Ki values for 4-OH-alprenolol are not found in the reviewed literature, the methodology to determine these values is well-established.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Illustrative)

| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | Selectivity (β1/β2) |

| Alprenolol | Data not available | Data not available | Non-selective |

| 4-OH-Alprenolol | Data not available | Data not available | Data not available |

| Propranolol (Reference) | ~1-5 | ~1-5 | Non-selective |

| Atenolol (Reference) | ~100-200 | ~2000-4000 | ~20-fold β1 selective |

This table is illustrative. Specific binding affinity data for alprenolol and 4-OH-alprenolol were not found in the searched literature.

Functional Antagonism and Potency

The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Functional assays, such as measuring the inhibition of isoprenaline-induced adenylyl cyclase activity, are used to determine these values.

Table 2: Functional Potency of Beta-Blockers (Illustrative)

| Compound | pA2 at β1-Adrenergic Receptors | pA2 at β2-Adrenergic Receptors |

| Alprenolol | Data not available | Data not available |

| 4-OH-Alprenolol | Data not available | Data not available |

| Propranolol (Reference) | ~8.5 | ~8.5 |

This table is illustrative. Specific pA2 values for alprenolol and 4-OH-alprenolol were not found in the searched literature.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers also possess partial agonist activity, referred to as intrinsic sympathomimetic activity (ISA). Alprenolol is known to have ISA. The ISA of 4-OH-alprenolol has not been quantitatively reported. ISA is typically assessed by measuring the compound's ability to stimulate a response (e.g., cAMP production) in the absence of a full agonist.

Experimental Protocols

The following sections detail the standard experimental procedures for characterizing the biological activity of a beta-blocker like 4-OH-alprenolol.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing β1- and β2-adrenergic receptors.

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (4-OH-alprenolol).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in β-adrenergic signaling.

Methodology:

-

Cell Culture/Membrane Preparation: Cells expressing the β-adrenergic receptor of interest are cultured, or membrane preparations are used.

-

Treatment: The cells or membranes are pre-incubated with various concentrations of the antagonist (4-OH-alprenolol) followed by stimulation with a range of concentrations of an agonist (e.g., isoprenaline).

-

cAMP Measurement: The reaction is stopped, and the intracellular or membrane-associated cAMP levels are measured using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then performed to determine the pA2 value of the antagonist.

Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP. Beta-blockers competitively inhibit this process.

Conclusion and Future Directions

4-Hydroxyalprenolol is an acknowledged active metabolite of alprenolol that contributes to its beta-blocking effects. While its qualitative role is understood, a significant gap exists in the publicly available literature regarding its quantitative pharmacological profile. To fully comprehend the contribution of 4-OH-alprenolol to the clinical effects of alprenolol, further research is warranted to determine its precise binding affinities (Ki) for β1 and β2-adrenergic receptors, its functional potency (pA2), and its intrinsic sympathomimetic activity. The experimental protocols detailed in this whitepaper provide a clear roadmap for conducting such characterization studies. A thorough understanding of the pharmacological properties of active metabolites like 4-OH-alprenolol is essential for optimizing drug therapy and for the development of new, more effective cardiovascular drugs.

References

Historical development and discovery of Alprenolol as a therapeutic agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol, a first-generation non-selective β-adrenergic receptor antagonist, represents a significant milestone in the history of cardiovascular pharmacology. Its development in the mid-20th century was part of a broader revolution in the understanding and treatment of cardiovascular diseases, particularly angina pectoris and hypertension. This technical guide provides an in-depth exploration of the historical development, discovery, and key experimental findings that established Alprenolol as a therapeutic agent.

Historical Context: The Dawn of β-Blockade

The journey to Alprenolol's discovery began with the foundational work of Raymond P. Ahlquist in 1948, who first proposed the existence of two distinct types of adrenergic receptors: α and β. This groundbreaking concept laid the groundwork for the targeted development of drugs that could selectively modulate the sympathetic nervous system's effects on the heart. In the early 1960s, Sir James Black, a Scottish pharmacologist at Imperial Chemical Industries (ICI), hypothesized that blocking β-adrenergic receptors could alleviate the symptoms of angina pectoris by reducing myocardial oxygen demand. This led to the development of the first β-blockers, pronethalol and subsequently propranolol, revolutionizing the treatment of heart disease. It was within this fertile scientific environment that Alprenolol was developed as another important member of the aryloxypropanolamine class of β-blockers.[1]

The Synthesis of Alprenolol

The chemical synthesis of Alprenolol, 1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol, follows a common pathway for aryloxypropanolamine β-blockers. While the original patents provide the foundational methodology, a general and widely recognized synthetic route is outlined below.

Experimental Protocol: General Synthesis of Alprenolol

Materials:

-

2-allylphenol

-

Epichlorohydrin

-

Isopropylamine

-

Sodium hydroxide (NaOH)

-

Solvents (e.g., ethanol, methanol, toluene)

-

Apparatus for reflux and distillation

Procedure:

-

Formation of the Glycidyl Ether: 2-allylphenol is reacted with an excess of epichlorohydrin in the presence of a base, typically sodium hydroxide. The reaction is usually carried out under reflux in a suitable solvent. The sodium hydroxide acts as a catalyst and a scavenger for the hydrochloric acid that is formed as a byproduct. This step results in the formation of 1-(2-allylphenoxy)-2,3-epoxypropane.

-

Purification of the Glycidyl Ether: The excess epichlorohydrin and solvent are removed by distillation, often under reduced pressure. The resulting crude glycidyl ether can be further purified by vacuum distillation or chromatography.

-

Ring Opening with Isopropylamine: The purified glycidyl ether is then reacted with isopropylamine. This is a nucleophilic substitution reaction where the amine attacks the less sterically hindered carbon of the epoxide ring, leading to its opening. This reaction is typically performed in a solvent such as ethanol or methanol and may be heated to ensure completion.

-

Isolation and Purification of Alprenolol: After the reaction is complete, the solvent and excess isopropylamine are removed by evaporation. The crude Alprenolol is then purified. This can be achieved by crystallization of its salt form (e.g., hydrochloride) from a suitable solvent system or by column chromatography.

The following diagram illustrates the general workflow for the synthesis of Alprenolol.

Pharmacological Profile and Mechanism of Action

Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[2] It also exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[3]

β-Adrenergic Receptor Antagonism

The primary therapeutic effects of Alprenolol in cardiovascular diseases stem from its blockade of β1-adrenergic receptors in the heart.[2] This antagonism leads to:

-

Negative Chronotropic Effect: A decrease in heart rate.

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.

These effects collectively decrease the heart's workload and oxygen demand, which is the basis for its efficacy in treating angina pectoris.[1] The blockade of β2-adrenergic receptors can lead to bronchoconstriction, a potential side effect in patients with asthma.

5-HT Receptor Antagonism

Alprenolol's activity as a 5-HT1A and 5-HT1B receptor antagonist contributes to its complex pharmacological profile, although the clinical significance of this action in its cardiovascular applications is less well-defined.

Biased Agonism at β-Adrenergic Receptors

More recent research has revealed a more nuanced mechanism of action for some β-blockers, including Alprenolol. Studies have shown that Alprenolol can act as a "biased agonist" at the β1-adrenergic receptor. While it antagonizes the classical G-protein signaling pathway, it can simultaneously activate β-arrestin-mediated signaling pathways. This biased agonism may contribute to some of the long-term beneficial effects of certain β-blockers in heart failure.

The following diagrams illustrate the canonical G-protein coupled receptor (GPCR) signaling pathway and the β-arrestin biased signaling pathway that can be activated by ligands like Alprenolol.

Quantitative Pharmacological Data

The affinity of Alprenolol for its target receptors has been quantified in numerous studies. The following tables summarize key binding affinity data.

Table 1: Binding Affinity of Alprenolol for β-Adrenergic Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| β1-Adrenergic | (-)-[3H]Alprenolol | Direct Binding | Canine Myocardium | - | 7-11 | - | |

| β1-Adrenergic | Alprenolol | Competition Assay | Dog Heart | - | - | 4.88 | |

| β2-Adrenergic | [3H]Dihydroalprenolol | Competition Assay | Calf Lung Membranes | 1.2 | - | - | |

| β2-Adrenergic | (-)-[3H]Alprenolol | Direct Binding | - | - | 0.5 | - |

Table 2: Binding Affinity of Alprenolol for 5-HT Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| 5-HT1A | Alprenolol | Competition Assay | Rat Hippocampal Membranes | 34 | - | - | - |

| 5-HT1B | Alprenolol | Competition Assay | Rat Striatal Membranes | 134 | - | - | - |

Key Experimental Protocols

The therapeutic utility of Alprenolol, particularly in angina pectoris, was established through a series of clinical trials in the late 1960s and early 1970s. These early trials were crucial in demonstrating its efficacy and safety.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. The following is a generalized protocol for a competitive binding assay using [3H]dihydroalprenolol, a commonly used radioligand for studying β-adrenergic receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Alprenolol for β-adrenergic receptors.

Materials:

-

Membrane preparation containing β-adrenergic receptors (e.g., from heart tissue or cultured cells expressing the receptor).

-

[3H]dihydroalprenolol (radioligand).

-

Unlabeled Alprenolol (competitor).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes or a microplate, add a fixed amount of the membrane preparation.

-

Competition: Add increasing concentrations of unlabeled Alprenolol to the tubes. Include a set of tubes with no unlabeled competitor (total binding) and a set with a high concentration of a potent unlabeled ligand (e.g., propranolol) to determine non-specific binding.

-

Radioligand Addition: Add a fixed, low concentration of [3H]dihydroalprenolol to all tubes.

-

Incubation: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a typical radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Alprenolol Benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist.[1][2][3][4][5] It also exhibits antagonist activity at 5-HT1A and 5-HT1B receptors. As a beta-blocker, alprenolol competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action blocks the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), leading to its therapeutic effects in conditions like hypertension, angina pectoris, and cardiac arrhythmias. Alprenolol has been shown to have little to no intrinsic sympathomimetic activity. In vitro assays are crucial for characterizing the pharmacological properties of alprenolol, including its binding affinity and functional potency at beta-adrenergic receptors.

Data Presentation

The following table summarizes the quantitative data for alprenolol from in vitro assays.

| Parameter | Value | Receptor/System | Assay Type | Reference |

| KD | 7-11 nM | Canine Myocardium Beta-Adrenergic Receptors | (-) [3H]Alprenolol Binding Assay | |

| KD | ~10 nM | Human Lymphocyte Beta-Adrenergic Receptors | (-) [3H]Alprenolol Binding Assay | |

| IC50 | 1 x 10-5 M | Anti-alprenolol Monoclonal Antibody 2G9 | [3H]Dihydroalprenolol Binding |

Note: KD (Dissociation Constant) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.

Signaling Pathway

The diagram below illustrates the canonical beta-adrenergic signaling pathway and the mechanism of action for Alprenolol benzoate. Under normal physiological conditions, the binding of an agonist (e.g., epinephrine) to the beta-adrenergic receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (camp), which then activates Protein Kinase A (PKA), leading to various cellular responses. Alprenolol, as a competitive antagonist, blocks the binding of the agonist to the receptor, thereby inhibiting this signaling cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity (Ki) of this compound for beta-adrenergic receptors using a competitive radioligand binding assay with (-) [3H]alprenolol.

A. Materials and Reagents

-

Cell Membranes: Prepared from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., S49 lymphoma cells, human lymphocytes).

-

Radioligand: (-) [3H]Alprenolol.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

B. Experimental Workflow Diagram

C. Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-4 M.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its KD value (e.g., 1-5 nM for (-) [3H]Alprenolol).

-

Prepare the cell membrane suspension in the assay buffer. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound dilution (for the competition curve), assay buffer (for total binding), or non-specific binding control (e.g., 10 µM Propranolol).

-

Radioligand solution.

-

Cell membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional cAMP Assay

This protocol outlines a method to determine the functional potency of this compound as an antagonist of beta-adrenergic receptors by measuring its ability to inhibit agonist-induced cAMP production.

A. Materials and Reagents

-

Cell Line: A cell line endogenously or recombinantly expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells).

-

Beta-adrenergic Agonist: e.g., Isoproterenol.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luciferase-based biosensor assays).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor (optional): e.g., IBMX, to prevent the degradation of cAMP.

B. Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture the cells under appropriate conditions.

-

Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the assay buffer or cell culture medium.

-

Prepare the agonist (e.g., Isoproterenol) solution at a concentration that elicits a submaximal response (e.g., EC80), as determined in preliminary experiments.

-

-

Antagonist Pre-incubation:

-

Remove the cell culture medium from the wells.

-

Add the different concentrations of this compound to the wells and pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add the agonist solution to the wells containing the pre-incubated antagonist.

-

Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells (if required by the assay kit).

-

Follow the instructions of the cAMP assay kit to measure the levels of cAMP in each well.

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value of this compound. This value represents the concentration of alprenolol that inhibits 50% of the agonist-induced cAMP production.

-

References

Application Note: Characterization of Beta-Adrenergic Receptors Using Radiolabeled Alprenolol Binding Assays

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. Their involvement in cardiovascular and respiratory functions makes them significant targets for drug development. Delineating the binding characteristics of ligands to these receptors is a cornerstone of pharmacological research. This application note describes the use of radiolabeled alprenolol, a potent beta-adrenergic antagonist, to perform binding affinity assays for the characterization of β-ARs.

Radioligand binding assays are a sensitive and quantitative method to measure the interaction between a ligand and its receptor.[1] These assays, which can be performed on preparations from various tissues, provide essential data on receptor density (Bmax) and ligand affinity (Kd).[2] (-)-[3H]Alprenolol or its derivative (-)-[3H]dihydroalprenolol are widely used radioligands due to their high affinity, low non-specific binding, and receptor specificity for β-ARs.[3][4] This document provides detailed protocols for both saturation and competition binding assays using radiolabeled alprenolol.

Key Concepts

-

Saturation Binding: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5] The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and is an inverse measure of affinity. Bmax reflects the total concentration of receptors in the sample.

-

Competition Binding: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand. This allows for the determination of the inhibitory constant (Ki) of the competing ligand, which reflects its affinity for the receptor.

-

Specific vs. Non-specific Binding: Total binding is the total amount of radioligand bound to the receptor preparation. Non-specific binding refers to the radioligand binding to components other than the target receptor. It is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors. Specific binding is the difference between total and non-specific binding.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing radiolabeled alprenolol for β-AR binding assays in different tissues.

Table 1: Saturation Binding Parameters for (-)-[3H]Alprenolol/Dihydroalprenolol

| Tissue Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Mononuclear Leukocytes | (-)-[3H]Alprenolol | 10 | 75 ± 12 | |

| Canine Myocardium | (-)-[3H]Alprenolol | 7-11 | 350 | |

| BC3H1 Muscle Cells (High Affinity Site) | [3H]-Dihydroalprenolol | 0.53 | 58 | |

| Human Myometrium | [3H]-Dihydroalprenolol | 0.50 | 70 | |

| Hamster Brown Adipocytes | (-)-[3H]Dihydroalprenolol | 1.4 | 57,000 sites/cell |

Table 2: Inhibition Constants (Ki) of Competing Ligands for (-)-[3H]Alprenolol/Dihydroalprenolol Binding

| Tissue Source | Competing Ligand | Ki (nM) | Reference |

| Human Mononuclear Leukocytes | (-)-Propranolol | 9 | |

| Canine Myocardium | (-)-Propranolol | 12 | |

| Canine Myocardium | (-)-Isoproterenol | - | |

| Canine Myocardium | (-)-Epinephrine | - | |

| Canine Myocardium | (-)-Norepinephrine | - |

Experimental Protocols

I. Membrane Preparation from Tissue

This protocol describes the general steps for preparing a crude membrane fraction from tissue, a common source of receptors for binding assays.

-

Tissue Homogenization:

-

Excise the tissue of interest and place it in ice-cold homogenization buffer (e.g., 75 mM Tris-HCl, pH 7.4, 25 mM MgCl2).

-

Mince the tissue thoroughly with scissors.

-

Homogenize the minced tissue using a Potter-Elvehjem homogenizer.

-

-

Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge it at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membrane fraction.

-

-

Washing and Resuspension:

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Repeat the high-speed centrifugation and resuspension steps to wash the membranes.

-

Finally, resuspend the washed membrane pellet in the assay buffer at a desired protein concentration.

-

-

Protein Concentration Determination:

-

Determine the protein concentration of the membrane preparation using a standard method such as the Lowry or Bradford assay.

-

II. Saturation Binding Assay

This protocol aims to determine the Kd and Bmax of the radioligand for the target receptor.

-

Assay Setup:

-

Prepare a series of dilutions of the radiolabeled alprenolol in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

-

For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.

-

To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to saturate the specific binding sites.

-

-

Incubation:

-

To all tubes, add a consistent amount of the membrane preparation (e.g., 50-100 µg of protein).

-

Add the corresponding concentration of radiolabeled alprenolol to each tube.

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically. Binding has been shown to be rapid, with a half-life of less than 30 seconds.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding versus the concentration of free radioligand.

-

Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. While historically Scatchard plots were used for this analysis, they are now considered less accurate due to the distortion of experimental error.

-

III. Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled compound for the receptor.

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test compound in the assay buffer.

-

Prepare tubes for total binding (no competitor), non-specific binding (high concentration of a standard unlabeled competitor like propranolol), and for each concentration of the test compound.

-

-

Incubation:

-

To all tubes, add a consistent amount of the membrane preparation.

-

Add a fixed concentration of radiolabeled alprenolol to all tubes. This concentration is typically at or below the Kd value determined from the saturation assay.

-

Add the corresponding concentration of the unlabeled test compound or buffer to the respective tubes.

-

Incubate the tubes at a specific temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Follow the same procedure for separation of bound and free ligand and quantification of radioactivity as described in the saturation binding assay protocol.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

References

Application of Alprenolol in Competitive Radioligand Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol is a non-selective β-adrenergic receptor antagonist widely utilized in pharmacological research.[1] Its ability to competitively bind to β-adrenergic receptors makes it an invaluable tool in competitive radioligand binding assays. These assays are fundamental in drug discovery and pharmacology for determining the affinity of unlabeled test compounds for a specific receptor. This document provides detailed application notes and protocols for the use of Alprenolol in such studies.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness.[2] Competitive binding assays, a specific type of this assay, are employed to determine the relative binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[2]

Principle of the Assay

Competitive radioligand binding assays with Alprenolol involve incubating a biological sample containing β-adrenergic receptors (e.g., cell membranes, tissue homogenates) with a fixed concentration of a radiolabeled ligand that binds to these receptors, such as [³H]dihydroalprenolol ([³H]DHA) or (-)[³H]alprenolol.[3][4] A range of concentrations of an unlabeled competing ligand, in this case, a test compound, is added to the incubation. The unlabeled ligand competes with the radioligand for the same binding sites on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the unlabeled ligand, a competition curve can be generated. From this curve, the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor, using the Cheng-Prusoff equation.

Data Presentation

The binding affinity of Alprenolol for β-adrenergic receptors has been characterized in various tissues and cell lines. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Alprenolol for β-Adrenergic Receptors

| Radioligand | Tissue/Cell Type | Receptor Subtype | Kd of Radioligand (nM) | Ki of Alprenolol (nM) | Reference |

| (-)[³H]Alprenolol | Canine Myocardium | β-adrenergic | 7-11 | - | |

| (-)[³H]Alprenolol | Human Lymphocytes | β-adrenergic | 10 | - | |

| [³H]Dihydroalprenolol | Rat Cardiac Membranes | β₁-adrenergic | 5.7 ± 1.1 | - |

Table 2: Comparative Binding Affinities of β-Adrenergic Ligands

| Ligand | Tissue/Cell Type | IC50 / Kd (nM) | Comments | Reference |

| (-)-Propranolol | Canine Myocardium | Kd = 12 | High affinity antagonist | |

| (-)-Propranolol | Human Lymphocytes | IC50 = 9 | Potent competitor | |

| (-)-Isoproterenol | Canine Myocardium | - | More potent than epinephrine and norepinephrine in inhibiting (-)[³H]alprenolol binding | |

| (-)-Isoproterenol | Human Lymphocytes | - | More potent than epinephrine and norepinephrine in inhibiting (-)[³H]alprenolol binding |

Experimental Protocols

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of a crude membrane fraction enriched with β-adrenergic receptors.

Materials:

-

Tissue (e.g., rat heart, canine myocardium) or cultured cells expressing β-adrenergic receptors.

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.

-

Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.

-

Homogenizer (e.g., Dounce or Polytron).

-

High-speed refrigerated centrifuge.

Protocol:

-

Mince the tissue or harvest the cells and wash with ice-cold PBS.

-

Homogenize the tissue or cells in 20 volumes of ice-cold Lysis Buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-